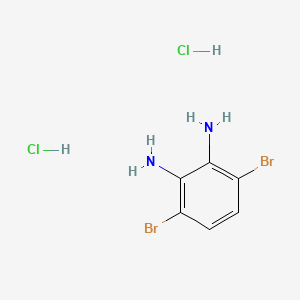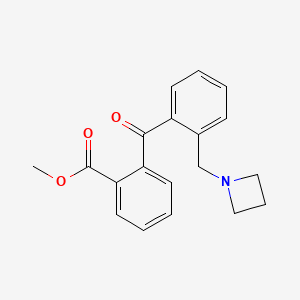
Methyl 2-(2-(azetidin-1-ylmethyl)benzoyl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(2-(azetidin-1-ylmethyl)benzoyl)benzoate is a chemical compound with the molecular formula C19H19NO3 and a molecular weight of 309.36 g/mol . It is used primarily in research and development settings, particularly in the fields of organic chemistry and medicinal chemistry.
Méthodes De Préparation
The synthesis of Methyl 2-(2-(azetidin-1-ylmethyl)benzoyl)benzoate typically involves the reaction of 2-(azetidin-1-ylmethyl)benzoic acid with methyl benzoate under specific conditions. The reaction is often catalyzed by a base such as triethylamine and carried out in an organic solvent like dichloromethane. The reaction mixture is then purified using techniques such as column chromatography to obtain the desired product .
Analyse Des Réactions Chimiques
Methyl 2-(2-(azetidin-1-ylmethyl)benzoyl)benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: It can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Applications De Recherche Scientifique
Methyl 2-(2-(azetidin-1-ylmethyl)benzoyl)benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Researchers investigate its potential as a lead compound for the development of new pharmaceuticals.
Industry: It is used in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of Methyl 2-(2-(azetidin-1-ylmethyl)benzoyl)benzoate involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or interact with cellular receptors, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and context of its use .
Comparaison Avec Des Composés Similaires
Methyl 2-(2-(azetidin-1-ylmethyl)benzoyl)benzoate can be compared with other similar compounds such as:
- Methyl 2-(2-(pyrrolidin-1-ylmethyl)benzoyl)benzoate
- Methyl 2-(2-(piperidin-1-ylmethyl)benzoyl)benzoate
These compounds share similar structural features but differ in the nature of the nitrogen-containing ring (azetidine, pyrrolidine, piperidine). The differences in ring size and structure can lead to variations in their chemical reactivity and biological activity .
Propriétés
Formule moléculaire |
C19H19NO3 |
|---|---|
Poids moléculaire |
309.4 g/mol |
Nom IUPAC |
methyl 2-[2-(azetidin-1-ylmethyl)benzoyl]benzoate |
InChI |
InChI=1S/C19H19NO3/c1-23-19(22)17-10-5-4-9-16(17)18(21)15-8-3-2-7-14(15)13-20-11-6-12-20/h2-5,7-10H,6,11-13H2,1H3 |
Clé InChI |
VOGXANFOBJTGED-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC=CC=C1C(=O)C2=CC=CC=C2CN3CCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 6-bromoimidazo[1,2-b]pyridazine-3-carboxylate](/img/structure/B13095637.png)
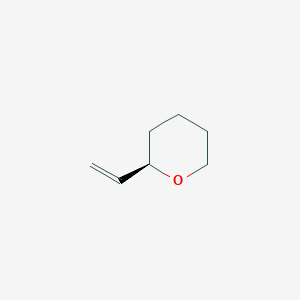
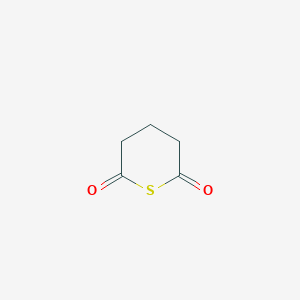
![Cyclopent[b]indole-5,8-dione, 1,2,3,4-tetrahydro-3-hydroxy-7-methyl-(9CI)](/img/structure/B13095643.png)
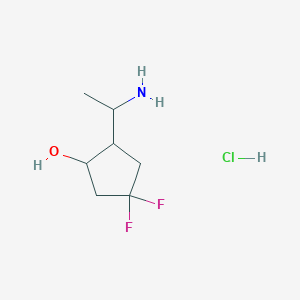
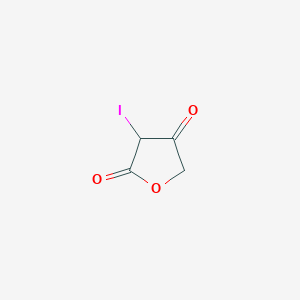
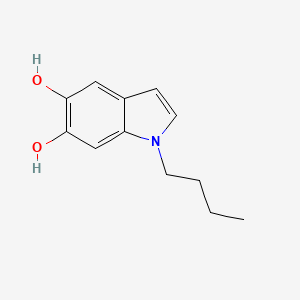
![1'-Benzyl-7-methoxy-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine]](/img/structure/B13095679.png)
![2-(3',5'-Difluoro-[1,1'-biphenyl]-2-YL)ethanol](/img/structure/B13095684.png)
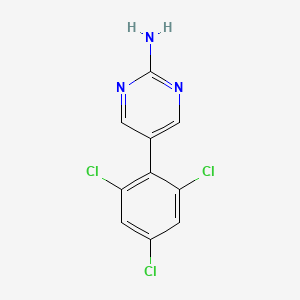
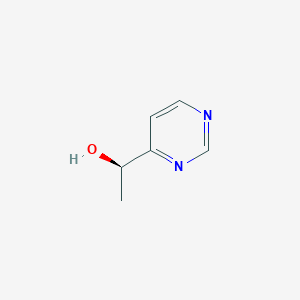
![(E)-3-Benzylidenebicyclo[2.2.2]octan-2-one](/img/structure/B13095691.png)
